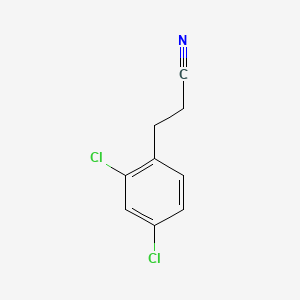

3-(2,4-Dichlorophenyl)propanenitrile

Description

3-(2,4-Dichlorophenyl)propanenitrile is an aromatic nitrile compound featuring a propanenitrile chain attached to a 2,4-dichlorophenyl ring. This structure combines the electron-withdrawing effects of chlorine substituents with the reactivity of the nitrile group, making it a candidate for applications in agrochemicals, pharmaceuticals, and organic synthesis.

Properties

IUPAC Name |

3-(2,4-dichlorophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYXVZCDUNQQRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501300997 | |

| Record name | 2,4-Dichlorobenzenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16994-09-5 | |

| Record name | 2,4-Dichlorobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16994-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

From Halogenoalkanes: One common method involves the reaction of 2,4-dichlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent like ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion to the nitrile.

From Amides: Another method involves the dehydration of 3-(2,4-dichlorophenyl)propanamide using dehydrating agents such as phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2).

Industrial Production Methods: Industrial production methods for 3-(2,4-Dichlorophenyl)propanenitrile often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The choice of reagents and conditions may vary depending on the desired scale and specific application.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-(2,4-Dichlorophenyl)propanenitrile can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the nitrile group can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl groups or amines.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a suitable catalyst (e.g., palladium on carbon) are common.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under appropriate conditions.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

3-(2,4-Dichlorophenyl)propanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. For example, if used as an antimicrobial agent, it may disrupt cell membrane integrity or interfere with essential enzymatic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

(a) Chlorophenyl Propanenitrile Derivatives

- (R)-2-(4-Chlorophenyl)propanenitrile (): Structure: A nitrile group at the 2-position of propane attached to a 4-chlorophenyl ring. Application: Used in enantioselective radical reactions, highlighting the role of stereochemistry in nitrile-containing systems .

- 2-(3,4-Dichlorophenyl)-3-(1H-pyrrol-2-yl)propanenitrile (): Structure: A 3,4-dichlorophenyl group with an additional pyrrole ring at the 3-position of propanenitrile. Synthesis: Synthesized via a general procedure yielding 65% as a yellow oil.

(b) Non-Nitrile Dichlorophenyl Derivatives

- 3-(2,4-Dichlorophenyl)-quinazolinones (): Structure: Quinazolinone core with a 2,4-dichlorophenyl group. Application: Used as fungicides (e.g., quinconazole, fluquinconazole), suggesting the 2,4-dichlorophenyl group contributes to antifungal activity. Comparison: Unlike nitriles, the quinazolinone ring enables π-stacking interactions, critical for targeting fungal enzymes .

Functional Group Variations

(a) Nitrile vs. Urea Groups

- 3-(Dichlorophenyl)-1,1-dimethylurea Derivatives ():

- Structure : Urea backbone with dichlorophenyl groups (e.g., 2,3-, 2,4-, or 3,5-dichloro substitution).

- Functional Impact : Urea derivatives act as herbicides (e.g., diuron), relying on hydrogen bonding with photosynthetic proteins. The nitrile group in 3-(2,4-Dichlorophenyl)propanenitrile may instead participate in nucleophilic reactions or metal coordination .

(b) Sulfonyl and Acetyl Substitutions

- 3-[(2-Fluorophenyl)sulfonyl]propanenitrile (): Structure: Propanenitrile with a sulfonyl group and fluorophenyl ring.

Key Research Findings and Implications

Substituent Position Matters: The 2,4-dichloro pattern in 3-(2,4-Dichlorophenyl)propanenitrile likely enhances stability and bioactivity compared to mono-chloro analogs (e.g., 4-chlorophenyl propanenitrile) due to increased electron withdrawal and steric effects . 3,4-Dichloro derivatives () show distinct cytotoxicity, suggesting substitution patterns dictate target selectivity .

Functional Group Dictates Mechanism: Nitriles engage in radical reactions (e.g., cyanation) or act as electrophiles, whereas ureas and quinazolinones rely on hydrogen bonding for herbicidal/fungicidal activity .

Synthetic Accessibility :

- Propanenitrile derivatives with complex substituents (e.g., pyrrole) require multi-step syntheses with moderate yields (65%), highlighting challenges in scalability .

Biological Activity

3-(2,4-Dichlorophenyl)propanenitrile, with the molecular formula C9H7Cl2N, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 3-(2,4-dichlorophenyl)propanenitrile

- Molecular Weight : 202.06 g/mol

- Molecular Formula : C9H7Cl2N

- CAS Number : 16994-09-5

The compound features a nitrile group (-C≡N) attached to a propanenitrile backbone and is characterized by two chlorine atoms in the 2 and 4 positions of the phenyl ring. This unique structure may contribute to its biological activity.

Biological Activities

Research indicates that 3-(2,4-Dichlorophenyl)propanenitrile exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacteria and fungi. The mechanism may involve disruption of cellular membranes or interference with enzymatic processes essential for microbial survival.

- Antifungal Activity : Similar to its antibacterial effects, antifungal properties have been documented, suggesting potential applications in treating fungal infections.

- Potential as a Drug Precursor : The compound is being investigated as a precursor for synthesizing various pharmaceuticals. Its structural features may allow for modifications that enhance therapeutic efficacy.

The biological activity of 3-(2,4-Dichlorophenyl)propanenitrile is believed to result from its interaction with cellular components. For instance:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially leading to increased permeability and cell lysis.

- Enzyme Inhibition : The presence of the nitrile group may enable the compound to act as an inhibitor for specific enzymes involved in metabolic pathways critical for microbial growth.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Antifungal | Inhibits growth of various fungal strains | |

| Drug Development | Potential precursor in pharmaceutical synthesis |

Case Study: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, 3-(2,4-Dichlorophenyl)propanenitrile was tested against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, demonstrating significant antimicrobial potential.

Table 2: MIC Values Against Various Pathogens

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.